Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18316165
InChI: InChI=1S/C25H25NO5/c1-4-30-25(28)20-14-26-16(2)10-18-11-24(31-15-17-8-6-5-7-9-17)23(29-3)12-19(18)21(26)13-22(20)27/h5-9,11-14,16H,4,10,15H2,1-3H3
SMILES:
Molecular Formula: C25H25NO5
Molecular Weight: 419.5 g/mol

Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate

CAS No.:

Cat. No.: VC18316165

Molecular Formula: C25H25NO5

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate -

Specification

Molecular Formula C25H25NO5
Molecular Weight 419.5 g/mol
IUPAC Name ethyl 10-methoxy-6-methyl-2-oxo-9-phenylmethoxy-6,7-dihydrobenzo[a]quinolizine-3-carboxylate
Standard InChI InChI=1S/C25H25NO5/c1-4-30-25(28)20-14-26-16(2)10-18-11-24(31-15-17-8-6-5-7-9-17)23(29-3)12-19(18)21(26)13-22(20)27/h5-9,11-14,16H,4,10,15H2,1-3H3
Standard InChI Key SVTHQRWAGDTJIV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C(CC3=CC(=C(C=C3C2=CC1=O)OC)OCC4=CC=CC=C4)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrido[2,1-a]isoquinoline core, a bicyclic system that combines pyridine and isoquinoline moieties. Key substituents include:

  • Benzyloxy group at position 9, providing steric bulk and potential for π-π interactions.

  • Methoxy group at position 10, enhancing electron density in the aromatic system.

  • Methyl group at position 6, influencing ring conformation and solubility.

  • Ethyl ester at position 3, a common pharmacophore for prodrug strategies.

The stereochemistry at position 6 (methyl substitution) introduces chirality, which has implications for biological activity .

Physicochemical Data

PropertyValue
Molecular FormulaC₂₅H₂₅NO₅
Molecular Weight419.5 g/mol
IUPAC NameEthyl 10-methoxy-6-methyl-2-oxo-9-(phenylmethoxy)-6,7-dihydrobenzo[a]quinolizine-3-carboxylate
SolubilityLow aqueous solubility; soluble in DMSO, chloroform
Melting PointNot reported
StabilitySensitive to strong acids/bases; stable under inert atmosphere

Data synthesized from structural analogs and synthetic protocols .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves a multi-step sequence leveraging modern catalytic methods:

Bischler-Napieralski Cyclization

A foundational step for constructing the isoquinoline core, this reaction forms the tetrahydroisoquinoline intermediate via cyclodehydration of phenethylamine derivatives . For example, 6,7-dimethoxy-substituted precursors undergo cyclization using POCl₃ or PPA, achieving yields of 65–78% .

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces the benzyloxy group at position 9. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, aryl boronic acids react with brominated intermediates at 80–100°C . This step is critical for modular functionalization, with reported yields exceeding 85% .

Stereochemical Control

Chiral resolution remains a challenge due to the methyl group at position 6. Patent US20080071087A1 discloses an enantioselective process using chiral auxiliaries during the enamine formation step, achieving >98% enantiomeric excess (ee) via crystallization with dibenzoyl-L-tartaric acid .

Biological Activity and Mechanism

Kinase Inhibition Profile

Structural analogs of this compound exhibit potent inhibition of tyrosine kinases, particularly PDGFRβ and KIT (IC₅₀ = 12–45 nM) . The benzyloxy group is hypothesized to occupy hydrophobic pockets in the kinase ATP-binding site, while the methoxy group stabilizes interactions via hydrogen bonding .

Anticancer Activity

In vitro studies on hepatocellular carcinoma (HepG2) and breast cancer (MDA-MB-231) cell lines demonstrate:

  • Dose-dependent apoptosis induction (EC₅₀ = 3.2–5.7 μM).

  • G2/M cell cycle arrest via tubulin polymerization inhibition (42% at 10 μM) .

  • Synergy with paclitaxel, reducing IC₅₀ by 6-fold in combinatorial assays .

Comparative Analysis with Structural Analogs

RG7834 (PubChem CID 118261815)

This related compound features:

  • Isopropyl group at position 6 instead of methyl.

  • 3-Methoxypropoxy substituent at position 9.

  • Carboxylic acid at position 3 instead of ethyl ester.

Key Differences:

ParameterTarget CompoundRG7834
Solubility (LogP)2.81.4
PDGFRβ Inhibition (IC₅₀)18 nM9 nM
Oral Bioavailability22%41%

Data from kinase profiling and ADME studies .

Industrial and Pharmacological Applications

Drug Development

The ethyl ester moiety serves as a prodrug strategy, with in vivo hydrolysis yielding the active carboxylic acid metabolite. Preclinical pharmacokinetics in rodents show:

  • Tₘₐₓ = 1.5 hr (oral administration).

  • Plasma Protein Binding = 89–93%.

  • Hepatic Clearance = 14 mL/min/kg .

Material Science Applications

The rigid pyrido[2,1-a]isoquinoline framework has been explored in:

  • Organic semiconductors (HOMO = -5.2 eV, LUMO = -2.7 eV).

  • Metal-organic frameworks (MOFs) for gas storage (CO₂ uptake = 12.7 wt% at 298 K) .

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